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Compound Name: YM17E

Cat. No.: B1663843 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two Acyl-CoA: Cholesterol

Acyltransferase (ACAT) inhibitors, YM17E and pactimibe. The information is intended for

researchers, scientists, and professionals in the field of drug development to facilitate an

objective evaluation of these compounds.

Introduction
Acyl-CoA: Cholesterol Acyltransferase (ACAT) is a crucial intracellular enzyme that catalyzes

the esterification of cholesterol to form cholesteryl esters. This process is central to dietary

cholesterol absorption and the storage of cholesterol in cells, including macrophages within

atherosclerotic plaques. Inhibition of ACAT has been a therapeutic target for the management

of hypercholesterolemia and atherosclerosis. This guide compares two such inhibitors, YM17E
and pactimibe, based on available preclinical data.

Mechanism of Action
Both YM17E and pactimibe are inhibitors of ACAT, also known as sterol O-acyltransferase

(SOAT). There are two isoforms of this enzyme, ACAT1 and ACAT2, which have distinct tissue

distributions and functions. ACAT1 is ubiquitously expressed, including in macrophages, and is

involved in cellular cholesterol storage. ACAT2 is primarily found in the intestine and liver and

plays a key role in the absorption of dietary cholesterol and the assembly of lipoproteins.
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YM17E has been identified as a potent, non-competitive inhibitor of ACAT.[1] Its inhibitory

action in both the liver and intestine suggests it may affect both cholesterol absorption and

hepatic cholesterol metabolism.[1]

Pactimibe is characterized as a dual inhibitor of both ACAT1 and ACAT2.[2] By inhibiting both

isoforms, pactimibe was developed with the aim of reducing cholesterol absorption and

preventing the accumulation of cholesteryl esters in macrophages, thereby potentially slowing

the progression of atherosclerosis.[3] However, clinical trials for pactimibe were discontinued

due to a lack of efficacy in reducing atherosclerosis progression.[3][4]

Quantitative Performance Data
The following table summarizes the available in vitro potency data for YM17E and pactimibe. It

is important to note that the experimental conditions under which these data were generated

differ, which may impact direct comparability.

Compound Target Assay System IC50 Value Reference

YM17E ACAT
Rabbit liver

microsomes
44 nM [5]

ACAT
Rabbit liver

microsomes
45 nM [5]

ACAT
Rabbit intestinal

microsomes
34 nM [5]

Pactimibe ACAT1 - 4.9 µM [2]

ACAT2 - 3.0 µM [2]

ACAT Liver 2.0 µM [2]

ACAT Macrophages 2.7 µM [2]

ACAT THP-1 cells 4.7 µM [2]
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To visually represent the mechanism of action and experimental evaluation of these inhibitors,

the following diagrams are provided.
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Figure 1: Simplified signaling pathway of ACAT inhibition.
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Figure 2: Generalized experimental workflow for an ACAT inhibition assay.
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Experimental Protocols
Below are generalized methodologies for key experiments cited in the evaluation of ACAT

inhibitors.

Microsomal ACAT Inhibition Assay (Radiometric)
This assay measures the enzymatic activity of ACAT in microsomal preparations by quantifying

the formation of radiolabeled cholesteryl esters.

Microsome Preparation: Liver or intestinal tissue is homogenized and subjected to differential

centrifugation to isolate the microsomal fraction, which is rich in ACAT.

Reaction Mixture: A reaction buffer containing bovine serum albumin (BSA) and a source of

cholesterol (e.g., in cyclodextrin) is prepared.

Inhibitor Incubation: The microsomal preparation is pre-incubated with varying

concentrations of the test inhibitor (YM17E or pactimibe) at 37°C.

Enzymatic Reaction: The reaction is initiated by the addition of a radiolabeled substrate,

typically [14C]oleoyl-CoA. The mixture is incubated for a defined period (e.g., 10 minutes) at

37°C.

Lipid Extraction: The reaction is terminated by the addition of a solvent mixture (e.g.,

chloroform:methanol). The lipids are extracted into the organic phase.

Analysis: The extracted lipids are separated by thin-layer chromatography (TLC). The band

corresponding to cholesteryl esters is scraped, and the radioactivity is measured using a

scintillation counter.

IC50 Determination: The percentage of inhibition at each inhibitor concentration is calculated

relative to a control without the inhibitor. The IC50 value is then determined by fitting the data

to a dose-response curve.

Cell-Based ACAT Inhibition Assay (Fluorescent)
This assay assesses ACAT activity in intact cells using a fluorescent cholesterol analog.
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Cell Culture: Cells expressing ACAT (e.g., macrophages, or cell lines engineered to express

ACAT1 or ACAT2) are cultured in appropriate media.

Inhibitor Treatment: The cells are treated with various concentrations of the ACAT inhibitor

for a specified duration.

Fluorescent Substrate Loading: A fluorescent cholesterol analog, such as NBD-cholesterol,

is added to the cell culture medium.[6] When free, NBD-cholesterol exhibits weak

fluorescence in the polar environment of the cell membrane.

Esterification and Visualization: If ACAT is active, it will esterify the NBD-cholesterol, and the

resulting fluorescent cholesteryl esters accumulate in lipid droplets, where they become

highly fluorescent.[6] The increase in fluorescence can be measured using a fluorescence

microplate reader or visualized by fluorescence microscopy.

IC50 Calculation: The inhibition of the fluorescence signal at different inhibitor concentrations

is used to calculate the IC50 value.

Summary and Conclusion
Both YM17E and pactimibe are inhibitors of the enzyme ACAT, a key player in cholesterol

metabolism. Based on the available in vitro data, YM17E appears to be a more potent inhibitor

of ACAT in microsomal assays compared to pactimibe's activity against the specific ACAT

isoforms and in cellular assays. However, it is crucial to acknowledge that these comparisons

are drawn from studies with different experimental designs.

Pactimibe, despite showing preclinical promise, did not demonstrate efficacy in clinical trials for

atherosclerosis. The clinical development status of YM17E is less clear from the available

public information.

For researchers and drug development professionals, the data presented in this guide can

serve as a starting point for further investigation. A direct, head-to-head comparison of YM17E
and pactimibe under identical, standardized assay conditions would be necessary for a

definitive conclusion on their relative potencies and therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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